molecular formula C17H28N2O B15076246 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea CAS No. 86781-23-9

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea

Katalognummer: B15076246
CAS-Nummer: 86781-23-9
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: KDTQCDBWMYEEKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is an organic compound with the molecular formula C₁₇H₂₈N₂O It is a derivative of urea, where the hydrogen atoms are replaced by butyl and dimethylphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea can be synthesized through the reaction of 3,5-dimethylaniline with dibutylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen.

    Substitution: Substituted urea derivatives with various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1-Dibutyl-3-(3,4-dimethylphenyl)urea
  • 1,1-Dibutyl-3-(2-methoxyphenyl)urea
  • 1,1-Dibutyl-3-(3,4-dichlorophenyl)urea

Uniqueness

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of butyl groups also contributes to its distinct properties compared to other urea derivatives.

Eigenschaften

CAS-Nummer

86781-23-9

Molekularformel

C17H28N2O

Molekulargewicht

276.4 g/mol

IUPAC-Name

1,1-dibutyl-3-(3,5-dimethylphenyl)urea

InChI

InChI=1S/C17H28N2O/c1-5-7-9-19(10-8-6-2)17(20)18-16-12-14(3)11-15(4)13-16/h11-13H,5-10H2,1-4H3,(H,18,20)

InChI-Schlüssel

KDTQCDBWMYEEKM-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)C(=O)NC1=CC(=CC(=C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.